molecular formula C16H18N2O2S B2506586 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034301-55-6

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2506586
CAS No.: 2034301-55-6
M. Wt: 302.39
InChI Key: LPGDWFWZLFQOLR-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates key heterocyclic motifs, including a piperidine ring and a thiophene ring, which are commonly found in molecules with diverse biological activities . The piperidine scaffold is a prevalent feature in many bioactive molecules, while the thiophene moiety is frequently explored in the development of novel therapeutic agents . Compounds with pyridine, piperidine, and thiophene components are extensively investigated for their potential applications as anti-inflammatory, antineoplastic, and antimicrobial agents . For instance, related thiophene derivatives have been studied for their non-steroidal anti-inflammatory (NSAID) and antineoplastic properties, and certain piperidine-containing compounds are recognized as crop protection fungicides . This compound serves as a valuable building block or intermediate for researchers designing and synthesizing new chemical entities. It is particularly useful for probing structure-activity relationships (SAR) and for the development of targeted libraries in drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-pyridin-4-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(11-13-5-10-21-12-13)18-8-3-15(4-9-18)20-14-1-6-17-7-2-14/h1-2,5-7,10,12,15H,3-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDWFWZLFQOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The pyridin-4-yloxy group is introduced via SNAr, leveraging the electron-deficient nature of pyridine derivatives.

Procedure:

  • Activation of Pyridin-4-ol : Pyridin-4-ol (1.0 equiv) is treated with potassium tert-butoxide (1.2 equiv) in anhydrous DMF at 0°C under nitrogen.
  • Coupling with Piperidin-4-ol : Activated pyridin-4-ol reacts with piperidin-4-ol (1.1 equiv) at 80°C for 12 hours.
  • Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data:

Parameter Value
Yield 68%
Purity (HPLC) >99%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 8.45 (d, 2H), 6.75 (d, 2H), 4.10 (m, 1H), 3.20 (m, 2H), 2.85 (m, 2H), 1.90 (m, 2H), 1.65 (m, 2H).

Preparation of 2-(Thiophen-3-yl)acetyl Chloride

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes electrophilic substitution to introduce the acetyl group at the 3-position.

Procedure:

  • Acylation : Thiophene (1.0 equiv) reacts with acetyl chloride (1.5 equiv) in the presence of AlCl₃ (2.0 equiv) at 0°C for 2 hours.
  • Isolation : The product is precipitated in ice-cold water, filtered, and recrystallized from ethanol.

Key Data:

Parameter Value
Yield 72%
Melting Point 45–47°C
Characterization IR (KBr): 1685 cm⁻¹ (C=O stretch).

Final Coupling: Formation of the Ethanone Linkage

Acylation of 4-(Pyridin-4-yloxy)piperidine

The piperidine intermediate is acylated using 2-(thiophen-3-yl)acetyl chloride under basic conditions.

Procedure:

  • Reaction Setup : 4-(Pyridin-4-yloxy)piperidine (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in dry THF at -10°C.
  • Acyl Chloride Addition : 2-(Thiophen-3-yl)acetyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 6 hours at room temperature.
  • Purification : The crude product is washed with NaHCO₃, dried over MgSO₄, and purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Key Data:

Parameter Value
Yield 58%
$$ [M+H]^+ $$ 327.2 (Calc. 327.1)
Purity (LC-MS) 98.5%

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

An alternative route employs the Mitsunobu reaction to form the pyridin-4-yloxy-piperidine bond, enhancing regioselectivity.

Procedure:

  • Reagents : Piperidin-4-ol (1.0 equiv), pyridin-4-ol (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
  • Conditions : Stirred at 0°C → RT for 24 hours.
  • Yield : 74% (improved over SNAr method).

Mechanistic Considerations and Optimization

SNAr vs. Mitsunobu: A Comparative Study

The Mitsunobu reaction offers superior yields (74% vs. 68%) but requires stoichiometric reagents, increasing costs. SNAr, while lower-yielding, is more scalable for industrial applications.

Solvent Effects on Acylation

Polar aprotic solvents (DMF, DMSO) accelerate acylation but promote side reactions. THF balances reactivity and selectivity, achieving optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds similar to 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exhibit significant antibacterial properties. For instance, derivatives of pyrimidine and thiophene have been synthesized and evaluated for their effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and thiophene rings can enhance antibacterial potency. In vitro tests have shown moderate minimum inhibitory concentration (MIC) values against pathogens such as Escherichia coli and Staphylococcus aureus .

Cancer Treatment

The compound's structural features make it a candidate for targeting specific cancer pathways. Research indicates that similar compounds can inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs). The inhibition of this kinase could provide a therapeutic avenue for treating cancers driven by c-KIT mutations .

Structure-Activity Relationship Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various studies have shown that substituents on the pyridine and thiophene rings significantly influence the compound's efficacy. For instance, modifications to the nitrogen atoms in the piperidine ring can enhance binding affinity to target enzymes involved in disease processes .

Case Study 1: Antibacterial Screening

A recent study synthesized a series of thiophene-pyridine derivatives, including compounds structurally related to this compound. These compounds were screened for antibacterial activity against multiple strains. Results indicated that certain modifications led to enhanced activity with MIC values as low as 72 μg/mL against Klebsiella pneumoniae .

Case Study 2: Inhibition of c-KIT Kinase

In a targeted study on GISTs, compounds derived from similar structures were evaluated for their ability to inhibit c-KIT kinase. The results demonstrated that specific modifications increased potency, suggesting that derivatives of this compound could be developed as effective inhibitors for this target .

Mechanism of Action

The mechanism by which 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analog: 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone

  • Key Differences :
    • Thiophene Position : The analog has a thiophen-2-yl group vs. thiophen-3-yl in the target compound. The 2-position may alter steric interactions and π-stacking efficiency with biological targets .
    • Core Structure : Incorporates a dihydropyrazole ring instead of a simple piperidine, which rigidifies the structure and may influence binding kinetics.
  • Synthesis : Similar to methods in , involving nucleophilic substitution (e.g., piperidine reacting with chloroacetyl intermediates), but requires additional steps for pyrazole formation .

Structural Analog: 1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone

  • Key Differences: Heterocyclic System: Contains a benzodiazepine ring, a motif associated with CNS activity (e.g., GABA receptor modulation), unlike the pyridine-thiophene combination in the target compound.
  • Pharmacological Implications : Likely targets different pathways (e.g., neuroreceptors vs. kinases) due to structural divergence .

Structural Analog: 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

  • Key Differences :
    • Heterocycle on Piperidine : Uses pyrimidin-2-yl-piperazine instead of pyridin-4-yloxy-piperidine . Piperazine’s increased basicity may enhance solubility but reduce blood-brain barrier penetration.
    • Oxaborole Group : Introduces a boron-containing ring, which can improve metabolic stability and binding specificity.
  • Synthetic Complexity : Requires specialized reagents for oxaborole formation, contrasting with simpler aryl-ether linkages in the target compound .

Research Findings and Implications

  • Thiophene Position : The thiophen-3-yl group in the target compound may offer superior steric alignment with hydrophobic enzyme pockets compared to 2-yl analogs, though this requires experimental validation .
  • Pyridine vs. Pyrimidine/Piperazine : The pyridin-4-yloxy group provides a balance of hydrogen-bonding and lipophilicity, whereas pyrimidine-piperazine analogs () prioritize solubility and charge interactions .
  • Synthetic Challenges : Attaching pyridin-4-yloxy to piperidine may require protective strategies for oxygen nucleophiles, contrasting with simpler aryl halide couplings in .

Biological Activity

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a compound with the CAS number 2034301-55-6, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈N₂O₂S, with a molecular weight of 302.4 g/mol. The compound features a piperidine ring, a pyridine moiety, and a thiophene group, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₂S
Molecular Weight302.4 g/mol
CAS Number2034301-55-6

The primary target of this compound appears to be the 5-HT1A serotonin receptor , which is implicated in various psychiatric disorders such as depression and anxiety. The interaction with this receptor can influence serotonin signaling pathways, potentially leading to therapeutic effects in mood regulation and anxiety management .

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain piperidine derivatives induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . The compound's structural features may enhance its cytotoxicity against specific tumor types.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. This is particularly relevant in diseases such as arthritis and other inflammatory disorders .

Case Studies and Research Findings

Research has focused on synthesizing and evaluating the biological activities of various analogs of this compound. A notable study highlighted the synthesis of piperazine derivatives that showed promising antitumor activity with IC50 values indicating significant cytotoxic effects against cancer cell lines .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Anti-inflammatoryPotential reduction in inflammatory markers

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